molecular formula C17H16N4O2S B2627481 4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide CAS No. 1394798-20-9

4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide

Cat. No.: B2627481
CAS No.: 1394798-20-9
M. Wt: 340.4
InChI Key: YUDHECRBMRNFSM-UHFFFAOYSA-N
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Description

4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide is a complex organic compound that features a thiazole ring, a cyano group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the cyano group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial synthesis often emphasizes efficiency, scalability, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a fully saturated molecule.

Scientific Research Applications

4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and cyano group are key functional groups that enable the compound to bind to these targets, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzamide analogs. Examples are:

  • 4-methyl-2-(methylamino)thiazole
  • 4-methyl-2-(ethylamino)thiazole

Uniqueness

What sets 4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide apart is its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

4-[[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-15(24-10-19-11)8-13(9-18)16(22)20-14-6-4-12(5-7-14)17(23)21(2)3/h4-8,10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDHECRBMRNFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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